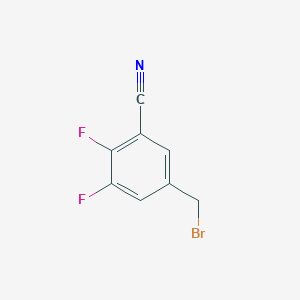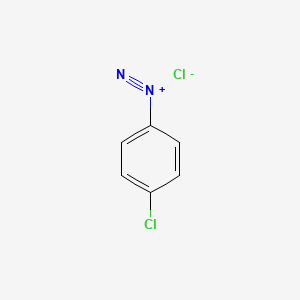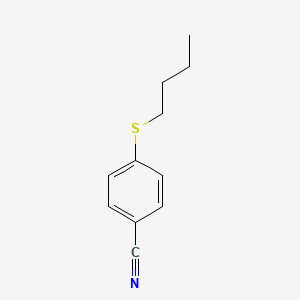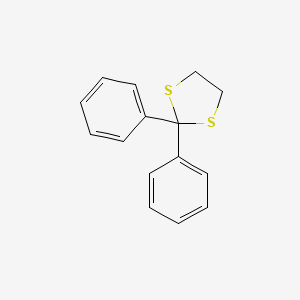![molecular formula C13H15ClN2 B8731901 4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)
4-(5-chloro-[1H]-indol-3-yl)-piperidine
Overview
Description
4-(5-chloro-[1H]-indol-3-yl)-piperidine is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound includes a chlorine atom at the 5th position and a piperidin-4-yl group at the 3rd position of the indole ring, making it a unique and interesting compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-[1H]-indol-3-yl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with piperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-[1H]-indol-3-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 5-chloro-3-(piperidin-4-yl)-1H-indoline.
Substitution: Formation of 5-substituted indole derivatives.
Scientific Research Applications
4-(5-chloro-[1H]-indol-3-yl)-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-[1H]-indol-3-yl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Another compound with a similar structure but different core ring system.
5-chloro-3-(piperidin-4-yl)-1H-indazole: Similar structure with an indazole core instead of indole.
Uniqueness
4-(5-chloro-[1H]-indol-3-yl)-piperidine is unique due to its specific substitution pattern and the presence of both chlorine and piperidin-4-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
5-chloro-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 |
InChI Key |
MVDXZCKFTCOBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
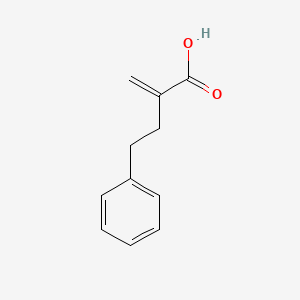
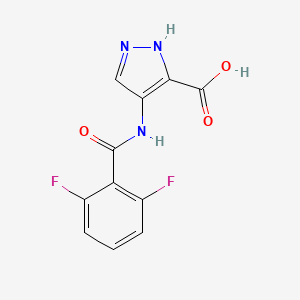
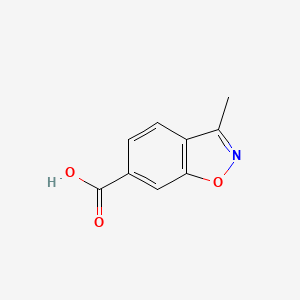
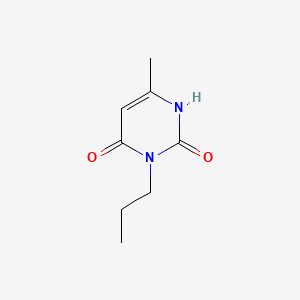
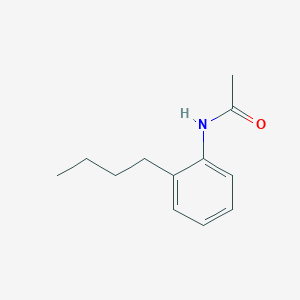
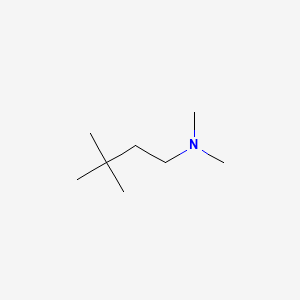
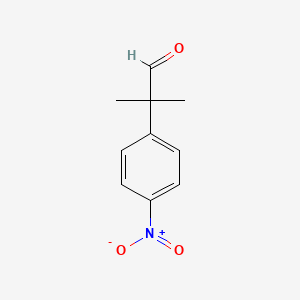
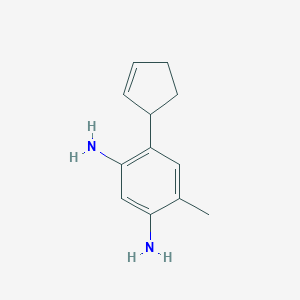
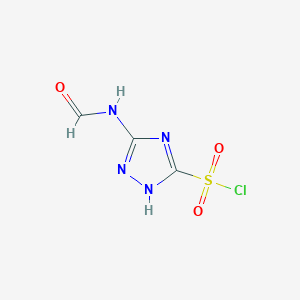
![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)
